molecular formula C22H21N3O7S B3537929 N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide

N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide

Cat. No. B3537929
M. Wt: 471.5 g/mol
InChI Key: WRTIPZSVIHELLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide, also known as DNMTi-2, is a compound that has gained significant attention in the field of cancer research due to its potential as an epigenetic therapy. This compound has been shown to inhibit DNA methyltransferases, enzymes that play a critical role in the epigenetic regulation of gene expression. In

Mechanism of Action

N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide works by inhibiting the activity of DNA methyltransferases, enzymes that catalyze the transfer of a methyl group to the cytosine residue in CpG dinucleotides. CpG methylation is a critical epigenetic modification that regulates gene expression and plays a role in the development of cancer. By inhibiting DNA methyltransferases, N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide induces DNA demethylation, leading to the reactivation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide has been shown to have significant biochemical and physiological effects in cancer cells. Studies have demonstrated that N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines and animal models. N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide in lab experiments is its specificity for DNA methyltransferases. Unlike other epigenetic therapies, such as histone deacetylase inhibitors, N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide specifically targets DNA methylation, making it a more targeted and specific therapy. However, one of the limitations of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide is its poor solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research on N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide. One area of focus is the development of more efficient synthesis methods for N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide, which can improve the yield and purity of the compound. Another area of focus is the optimization of the dosing and administration of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide in clinical trials, which can help to maximize its therapeutic potential. Additionally, further studies are needed to explore the potential of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide in combination with other epigenetic therapies, such as histone deacetylase inhibitors, to enhance its therapeutic efficacy. Finally, future research is needed to explore the potential of N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide in the treatment of other diseases, such as neurological disorders and autoimmune diseases, which may be influenced by epigenetic modifications.

Scientific Research Applications

N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide has been extensively studied for its potential as an epigenetic therapy in cancer treatment. Studies have shown that N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(2-nitrophenyl)acetamide can inhibit the activity of DNA methyltransferases and induce DNA demethylation, leading to the reactivation of tumor suppressor genes and the suppression of oncogenes. This has been demonstrated in various cancer cell lines and animal models, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-31-17-9-12-19(21(14-17)32-2)24-33(29,30)18-10-7-16(8-11-18)23-22(26)13-15-5-3-4-6-20(15)25(27)28/h3-12,14,24H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTIPZSVIHELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-2-(2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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